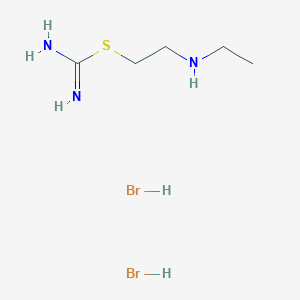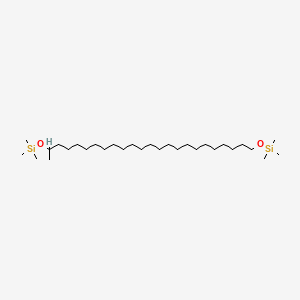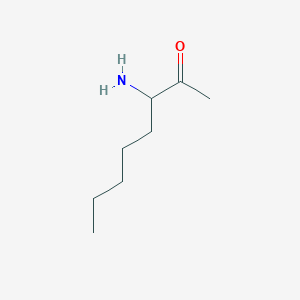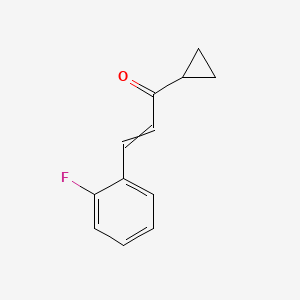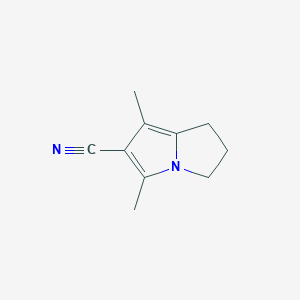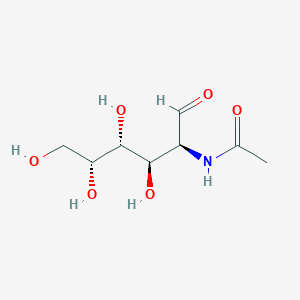
2-(Acetylamino)-2-deoxy-talose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-deoxy-talose is a derivative of talose, a rare aldohexose sugar This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-talose typically involves the acetylation of 2-amino-2-deoxy-talose. This can be achieved through the reaction of 2-amino-2-deoxy-talose with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acetylation process, while microbial fermentation utilizes genetically engineered microorganisms to produce the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-deoxy-talose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives such as acids, alcohols, and substituted amines, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-2-deoxy-talose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and infections.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-2-deoxy-talose involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-2-deoxy-glucose
- 2-(Acetylamino)-2-deoxy-galactose
- 2-(Acetylamino)-2-deoxy-mannose
Uniqueness
2-(Acetylamino)-2-deoxy-talose is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1 |
Clave InChI |
MBLBDJOUHNCFQT-XUTVFYLZSA-N |
SMILES isomérico |
CC(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
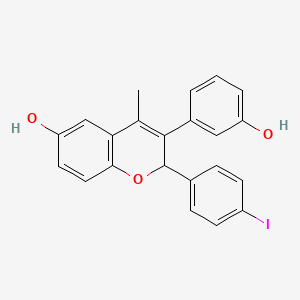
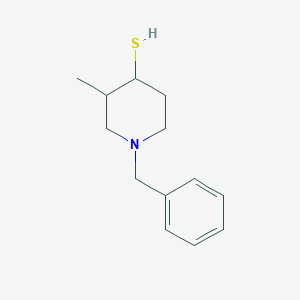
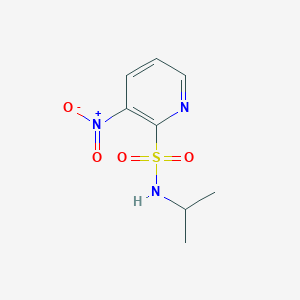


![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
